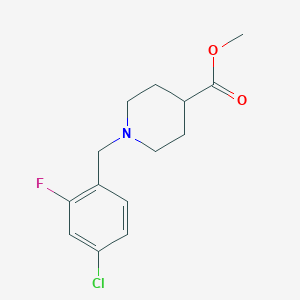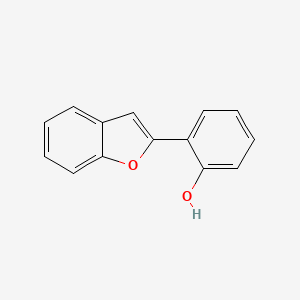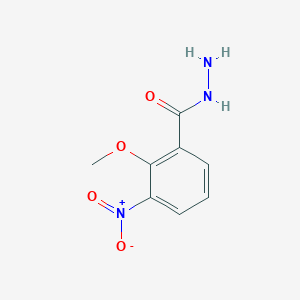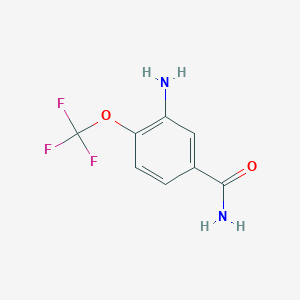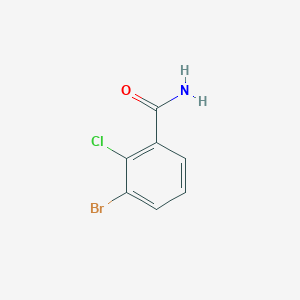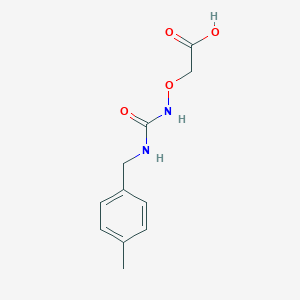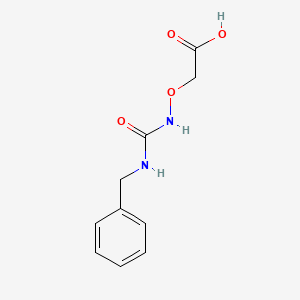
2-((3-Benzylureido)oxy)acetic acid
描述
2-((3-Benzylureido)oxy)acetic acid is an organic compound with the molecular formula C10H12N2O4 This compound is characterized by the presence of a benzylureido group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Benzylureido)oxy)acetic acid typically involves the reaction of benzyl isocyanate with glycine or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate ureido compound, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatographic techniques.
化学反应分析
Types of Reactions: 2-((3-Benzylureido)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The benzylureido group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学研究应用
2-((3-Benzylureido)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-((3-Benzylureido)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The benzylureido group can interact with enzymes or receptors, modulating their activity. The acetic acid moiety may also play a role in the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
N-Benzylurea: Similar in structure but lacks the acetic acid moiety.
Benzylcarbamic acid: Contains a carbamate group instead of a ureido group.
Phenylacetic acid: Similar acetic acid moiety but lacks the benzylureido group.
Uniqueness: 2-((3-Benzylureido)oxy)acetic acid is unique due to the presence of both the benzylureido and acetic acid moieties, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-(benzylcarbamoylamino)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)7-16-12-10(15)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGVLBKABTOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
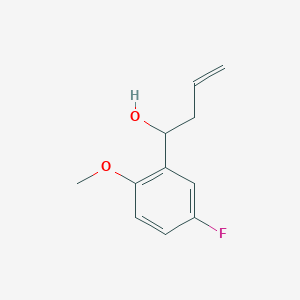
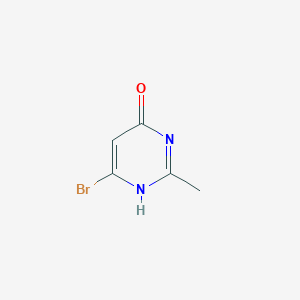
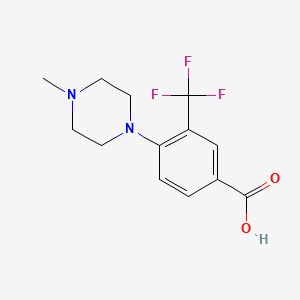
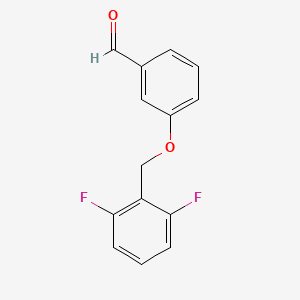

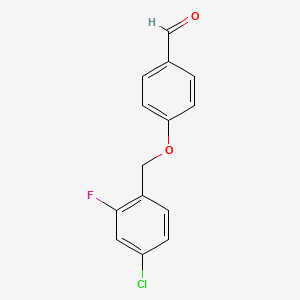
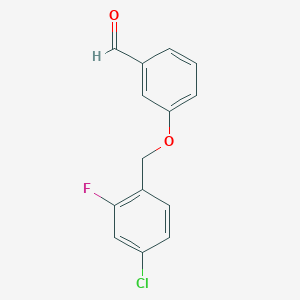
![Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7976866.png)
